![molecular formula C8H4BrF3O B2400776 3-[(Trifluorovinyl)oxy]bromobenzene CAS No. 260262-38-2](/img/structure/B2400776.png)
3-[(Trifluorovinyl)oxy]bromobenzene
Overview
Description
3-[(Trifluorovinyl)oxy]bromobenzene is a chemical compound with the molecular formula C8H4BrF3O. It is also known as 3-bromo-4-(trifluorovinyloxy)benzene. This compound is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
- TFV OBrB serves as an intermediate in the synthesis of plant growth regulators. These regulators play a vital role in enhancing crop yield, disease resistance, and overall plant health. Researchers investigate its impact on plant hormone signaling pathways and growth modulation .
- Scientists explore TFV OBrB as a building block for designing novel pharmaceutical compounds. Its unique structure, combining bromine and trifluoromethoxy groups, offers opportunities for creating bioactive molecules. Researchers study its potential as a scaffold for drug candidates targeting specific diseases .
- TFV OBrB finds applications in organic synthesis, where it participates in diverse chemical reactions. Researchers utilize it to construct complex molecules, such as chalcones, liquid crystal intermediates, and functional materials. Its trifluoromethoxy group imparts desirable properties to these materials .
- As a fluorinated compound, TFV OBrB contributes to the development of specialized building blocks. These blocks serve as precursors for various synthetic pathways, including those leading to liquid crystals, agrochemicals, and pharmaceuticals. Researchers explore its reactivity and compatibility with other functional groups .
- TFV OBrB participates in transition-metal-catalyzed cross-coupling reactions. Researchers use it as a halide source in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These transformations enable the construction of complex organic molecules with high efficiency and selectivity .
- Scientists investigate TFV OBrB for surface modification applications. Its trifluoromethoxy group can alter material properties, such as hydrophobicity and chemical stability. Researchers explore its use in modifying surfaces of polymers, nanoparticles, and other materials .
Plant Growth Regulators and Crop Protection
Medicinal Chemistry and Drug Development
Organic Synthesis and Functional Materials
Fluorinated Building Blocks
Aromatic Halides and Cross-Coupling Reactions
Materials Science and Surface Modification
Mechanism of Action
Mode of Action
The exact mode of action of 3-[(Trifluorovinyl)oxy]bromobenzene It’s possible that it may interact with its targets through a nucleophilic substitution mechanism . In such a mechanism, a nucleophile would attack the carbon atom at the benzylic position, leading to the substitution of the halogen .
Biochemical Pathways
The biochemical pathways affected by 3-[(Trifluorovinyl)oxy]bromobenzene This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
properties
IUPAC Name |
1-bromo-3-(1,2,2-trifluoroethenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-5-2-1-3-6(4-5)13-8(12)7(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYMPCRKNAEUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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